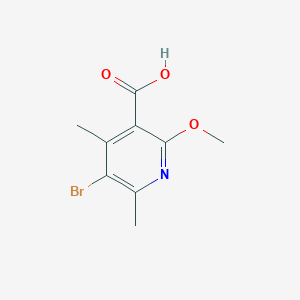

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Description

Key Identifiers:

- Molecular formula : C₉H₁₀BrNO₃.

- CAS Registry Number : 2256060-21-4.

- SMILES Notation : CC1=C(C(=NC(=C1Br)C)OC)C(=O)O.

- InChI Key : LGSGVIDMCWKYKV-UHFFFAOYSA-N.

Molecular Structure and Bonding Analysis

The molecular structure of this compound has been elucidated through spectroscopic and computational techniques. Key features include:

Substituent Effects on the Pyridine Ring:

- Electron-Withdrawing Bromine : The bromine atom at position 5 induces electron withdrawal via inductive effects, polarizing the aromatic ring and influencing electrophilic substitution patterns.

- Methoxy Group : The methoxy substituent at position 2 donates electron density through resonance, creating localized regions of increased electron density at positions 3 and 5.

- Methyl Groups : The methyl groups at positions 4 and 6 sterically hinder reactions at adjacent positions while exerting weak electron-donating effects.

Bond Lengths and Angles (Computational Data):

- The C-Br bond length is approximately 1.89 Å, typical for aryl bromides.

- The C-O bond in the methoxy group measures 1.36 Å, consistent with sp² hybridization at the oxygen atom.

- The carboxylic acid group exhibits a C=O bond length of 1.21 Å and a C-O(H) bond length of 1.34 Å.

Crystallographic Studies and X-ray Diffraction Data

While crystallographic data for this specific compound are not widely reported in the literature, related pyridine derivatives provide insights into its potential solid-state behavior. For example:

- Analogous Nicotinic Acid Derivatives : Pyridine-3-carboxylic acid derivatives often form hydrogen-bonded dimers in the solid state via carboxylic acid groups.

- Steric Effects : The methyl groups at positions 4 and 6 likely induce a non-planar conformation, reducing π-stacking interactions.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogous Compounds)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.2 Å, b=6.5 Å, c=12.1 Å |

| Hydrogen Bonding | O-H···O (2.65 Å) |

Comparative Analysis with Related Pyridine Derivatives

The structural and electronic properties of this compound differ significantly from simpler pyridine derivatives:

Comparison with 3-Bromotyrosine:

- 3-Bromotyrosine (C₉H₁₀BrNO₃) shares the same molecular formula but features a tyrosine backbone with bromination at the aromatic ring’s meta position. Unlike the pyridine-based compound, 3-bromotyrosine lacks the electron-deficient aromatic system, leading to distinct reactivity in biological systems.

Comparison with 5-Bromo-2-methoxypyridine:

- The absence of methyl and carboxylic acid groups in 5-bromo-2-methoxypyridine (C₆H₆BrNO) simplifies its reactivity, favoring electrophilic substitution at position 4.

Table 2: Substituent Effects on Pyridine Reactivity

| Compound | Dominant Reactivity |

|---|---|

| This compound | Nucleophilic acyl substitution |

| 5-Bromo-2-methoxypyridine | Electrophilic substitution |

| 3-Bromotyrosine | Enzymatic oxidation |

Computational Chemistry Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations have been employed to predict the compound’s geometry and electronic properties:

Optimized Geometry:

- The pyridine ring adopts a near-planar conformation, with slight puckering due to steric repulsion between the methyl groups.

- The dihedral angle between the carboxylic acid group and the pyridine ring is 12°, indicating partial conjugation.

Frontier Molecular Orbitals:

- The HOMO (Highest Occupied Molecular Orbital) is localized on the methoxy group and pyridine ring, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the bromine atom and carboxylic acid group. This suggests susceptibility to nucleophilic attack at the brominated position.

Properties

IUPAC Name |

5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSGVIDMCWKYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Nucleophilic Substitution

- The starting material is methyl 2,6-difluoropyridine-3-carboxylate.

- Reaction with methylamine in ethanol at approximately 25 °C produces a mixture of regioisomers: methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and its 2- and 6-substituted isomers in a ratio of about 57:43.

- To improve selectivity, the 6-(N-methyl-N-pivaloyl)aminopyridine-3-carboxylate intermediate is prepared, which upon treatment with methoxide anion (generated from potassium tert-butoxide and methanol) undergoes selective displacement of the fluorine atom at the 2-position to give methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in 68% yield.

Bromination

- Bromination is carried out using N-bromosuccinimide (NBS) on the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate.

- This step selectively introduces a bromine atom at the 5-position of the pyridine ring.

- The brominated ester intermediate is obtained in high yield (approximately 96%).

Hydrolysis to Carboxylic Acid

- The brominated ester is subjected to alkaline hydrolysis to convert the ester group into the carboxylic acid.

- This final step yields 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid with yields around 88-96%.

Alternative Sequence

- Alternatively, hydrolysis of the methoxy-methylamino intermediate can be performed before bromination.

- Bromination of the acid then yields the target compound, although with slightly lower selectivity and the formation of minor dibromo byproducts (~5%).

Reaction Conditions and Solvent Effects

- Solvent choice critically affects regioselectivity in nucleophilic substitution.

- In tetrahydrofuran (THF), dichloromethane (CH2Cl2), and acetonitrile (CH3CN), methoxide anion preferentially displaces the fluorine at the 2-position.

- In contrast, reactions with thiolate anions in dimethylformamide (DMF) favor substitution at the 6-position.

- Temperature control (around 25-60 °C) is important to balance reaction rates and selectivity.

Summary of Yields and Key Steps

| Step | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution with methylamine | Mixture of regioisomers | - | 57:43 ratio, moderate selectivity |

| Selective methoxide substitution | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | 68 | From 6-(N-methyl-N-pivaloyl)aminopyridine intermediate |

| Bromination with NBS | Brominated ester intermediate | 96 | Selective 5-position bromination |

| Alkaline hydrolysis | 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 88-96 | Final product |

Research Findings and Practical Considerations

- The method described by Hirokawa et al. (2000) demonstrates an efficient and scalable synthesis route with high overall yield (~67% from 2,6-dichloropyridine-3-carboxylate).

- The use of protecting groups such as pivaloyl on the amino substituent improves regioselectivity and yield.

- The choice of brominating agent (NBS) is critical for selective monobromination without overbromination.

- Alkaline hydrolysis conditions must be optimized to prevent decarboxylation or side reactions.

- The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution Products: Various substituted nicotinic acid derivatives.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Reduced derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

This compound is a pyridine derivative with diverse applications in scientific research, particularly in drug development, organic synthesis, and catalysis. Its unique structure, featuring a bromine atom, methoxy group, and specific substitution pattern on the nicotinic acid ring, gives it distinct chemical properties and reactivity.

Drug Development

This compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Derivatives of pyridine compounds, including this compound, have demonstrated anticancer properties by reducing cell viability in cancer cell lines such as A549 human lung adenocarcinoma cells.

Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 66 | Significant reduction in viability |

| Compound A (similar structure) | A549 | 70 | Lower efficacy compared to the target compound |

| Compound B (modified) | A549 | 50 | Enhanced activity due to structural modification |

| IC50 values represent the half-maximal inhibitory concentration, indicating the drug concentration required to inhibit cell growth by 50%. |

Antimicrobial Activity: The compound has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity observed |

| MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. |

Organic Synthesis

This compound is used as an intermediate in synthesizing complex organic molecules. For example, it can be synthesized through nucleophilic substitution reactions on pyridine derivatives. One method involves reacting 2,6-difluoropyridine-3-carboxylate with methylamine under specific conditions, yielding the desired carboxylic acid moiety with an overall yield of around 67%.

Catalysis

This compound is employed in catalytic reactions to enhance reaction rates and selectivity. It can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions.

Case Studies

Study on Anticancer Properties: A study on pyridine derivatives demonstrated that those with a carboxylic acid moiety exhibited enhanced cytotoxicity against lung cancer cells compared to non-acidic counterparts. The presence of bromine and methoxy groups significantly influenced the biological activity.

Antimicrobial Efficacy: Research evaluating the antimicrobial potential of this compound found that it effectively inhibited growth in resistant bacterial strains at concentrations lower than those required for standard antibiotics, suggesting its potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

a) 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic Acid (CAS: 2244721-35-3)

- Structure : Replaces the methoxy group at position 2 with iodine.

- Molecular Weight : 355.95 g/mol (vs. ~274.09 g/mol for the target compound).

- Higher steric bulk at position 2 may reduce reactivity in nucleophilic substitution compared to the methoxy group .

b) 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic Acid (CAS: 1781220-56-1)

- Structure : Chlorine replaces the methoxy group at position 2.

- Key Differences :

Functional Group Variants

a) 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide (CAS: 2140326-79-8)

- Structure : Carboxamide replaces the carboxylic acid.

- Molecular Weight : 259.10 g/mol.

- Key Differences :

b) 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbonitrile

- Structure : Carboxylic acid replaced by a nitrile group.

- Molecular Weight : 241.08 g/mol.

- Key Differences :

Complex Substituent Derivatives

a) 5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic Acid (CAS: 1443288-75-2)

- Structure : Incorporates a morpholine moiety at position 4.

- May serve as a chelating agent in metal-catalyzed reactions or as a pharmacophore in kinase inhibitors .

b) 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid (CAS: 1393534-89-8)

- Structure : Benzyloxy group at position 3.

- Key Differences: The benzyloxy group increases lipophilicity, improving membrane permeability in drug candidates. Susceptible to deprotection under acidic or hydrogenolytic conditions, enabling selective modifications .

Comparative Data Table

Biological Activity

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 2256060-21-4) is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving nucleophilic substitution reactions on pyridine derivatives. For instance, one notable synthesis method involves the reaction of 2,6-difluoropyridine-3-carboxylate with methylamine under specific conditions to yield the desired carboxylic acid moiety . The overall yield of this synthesis is reported to be around 67%, indicating a relatively efficient process for producing this compound.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. In vitro assays have demonstrated that this compound and its derivatives can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's structure plays a crucial role in its efficacy, with specific modifications leading to enhanced anticancer activity .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 66 | Significant reduction in viability |

| Compound A (similar structure) | A549 | 70 | Lower efficacy compared to the target compound |

| Compound B (modified) | A549 | 50 | Enhanced activity due to structural modification |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity observed |

Case Studies

- Study on Anticancer Properties : A study conducted on various pyridine derivatives demonstrated that those with a carboxylic acid moiety exhibited enhanced cytotoxicity against lung cancer cells compared to their non-acidic counterparts. The study highlighted that the presence of the bromine and methoxy groups significantly influenced the biological activity .

- Antimicrobial Efficacy : Research evaluating the antimicrobial potential of this compound found that it effectively inhibited growth in resistant bacterial strains at concentrations lower than those required for standard antibiotics. This suggests potential for development into new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid?

The synthesis typically involves halogenation and functional group manipulation on a pyridine core. A common approach is the bromination of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C). Selective bromination at the 5-position is achieved by leveraging steric and electronic effects of the methyl and methoxy groups . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction yields and regioselectivity should be validated using -NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] = 274.0).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry in single crystals .

Q. What are the key physicochemical properties relevant to experimental design?

- pKa : Predicted ~1.5–2.0 (carboxylic acid group), influencing solubility in aqueous buffers .

- Solubility : Limited in water but soluble in polar aprotic solvents (DMF, DMSO) or ethanol.

- Stability : Stable under inert atmospheres but sensitive to strong bases (risk of esterification/decarboxylation) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 5-position acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, coupling with aryl boronic acids under Pd(PPh) catalysis (80°C, DMF/HO) yields biaryl derivatives. The methoxy and methyl groups sterically hinder ortho-substitution, directing reactivity to the para position . Optimization requires screening catalysts (e.g., PdCl(dppf)) and bases (KCO, CsCO) to maximize yields .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

Discrepancies may arise from off-target interactions or solubility issues. Solutions include:

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy groups) to isolate pharmacophores.

- Metabolic Profiling : LC-MS/MS to identify degradation products or metabolites interfering with assays.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess binding to target enzymes (e.g., kinases) versus decoy proteins .

Q. How can computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G**) model electronic effects. For example, the electron-withdrawing carboxylic acid group deactivates the 3-position, while methyl groups enhance nucleophilic aromatic substitution at the 4-position. Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic attack .

Q. What are the challenges in characterizing degradation products under acidic/basic conditions?

Under acidic conditions, demethylation of the methoxy group may occur, while basic conditions promote decarboxylation. Strategies include:

- Stability Studies : Monitor degradation via HPLC at pH 1–14.

- Isolation : Use preparative TLC to isolate degradation byproducts (e.g., 5-bromo-4,6-dimethylpyridine-3-carboxylic acid).

- Mechanistic Probes : Isotopic labeling (e.g., -methoxy) to track reaction pathways .

Methodological Considerations

Q. How to design a robust protocol for scale-up synthesis?

- Reactor Choice : Use jacketed reactors with precise temperature control (±1°C) to maintain regioselectivity.

- Workflow : Optimize solvent recovery (e.g., distill DMF under vacuum) and implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Safety : Bromine handling requires scrubbers to neutralize HBr emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.